Z-Ala-pro-leu-OH

Description

BenchChem offers high-quality Z-Ala-pro-leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ala-pro-leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

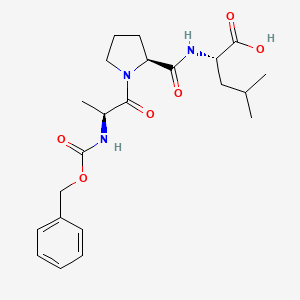

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29)/t15-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMZHRRIVIEDCX-SZMVWBNQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Z-Ala-Pro-Leu-OH Tripeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Z-Ala-Pro-Leu-OH

Z-Ala-Pro-Leu-OH is a synthetic tripeptide with the sequence Alanine-Proline-Leucine. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is a free carboxylic acid. This structure is of interest in medicinal chemistry and drug development as a potential building block or a standalone therapeutic agent. The "Z" group, a common protecting group in peptide synthesis, enhances the lipophilicity and metabolic stability of the peptide.[1][2][3] The specific sequence of amino acids—Alanine, Proline, and Leucine—contributes to the overall conformational and physicochemical properties of the molecule. Alanine is a small, non-polar amino acid, Proline is unique for its cyclic side chain that imparts rigidity to the peptide backbone, and Leucine is a hydrophobic amino acid.[4]

A comprehensive characterization of its physicochemical properties is the first step in its journey from a laboratory curiosity to a potential clinical candidate. This guide will systematically explore these properties, offering both predicted data and the experimental means for their verification.

Structural and Molecular Attributes

A foundational understanding of Z-Ala-Pro-Leu-OH begins with its molecular structure and fundamental properties derived from it.

Molecular Structure

The structure of Z-Ala-Pro-Leu-OH is characterized by the linear sequence of its amino acid residues, the N-terminal benzyloxycarbonyl protecting group, and the C-terminal carboxylic acid.

Structure of Z-Ala-Pro-Leu-OH

Caption: Chemical structure of Z-Ala-Pro-Leu-OH.

Molecular Formula and Weight

Based on the constituent amino acids and the protecting group, the molecular formula and weight have been calculated.

| Property | Value |

| Molecular Formula | C₂₂H₃₁N₃O₆ |

| Molecular Weight | 433.5 g/mol [5] |

Solubility Profile

The solubility of a peptide is a critical parameter that influences its biological activity and formulation possibilities. The presence of both hydrophobic (Leucine, Proline, Z-group) and hydrophilic (C-terminal COOH) moieties suggests that the solubility of Z-Ala-Pro-Leu-OH will be pH-dependent.

Predicted Solubility

Based on its structure, Z-Ala-Pro-Leu-OH is predicted to have poor solubility in aqueous solutions at neutral pH. The hydrophobic nature of the Z-group and the leucine side chain are the primary contributors to this characteristic. Solubility is expected to increase in alkaline conditions where the C-terminal carboxylic acid is deprotonated, and in organic solvents.

Experimental Determination of Aqueous Solubility

A standard method for determining the aqueous solubility of a peptide is the shake-flask method, followed by quantification of the dissolved peptide, often by High-Performance Liquid Chromatography (HPLC).

-

Preparation of Saturated Solution:

-

Add an excess amount of Z-Ala-Pro-Leu-OH to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be employed.

-

-

Quantification of Dissolved Peptide:

-

Prepare a series of standard solutions of Z-Ala-Pro-Leu-OH of known concentrations in a suitable solvent (e.g., acetonitrile/water mixture).

-

Analyze the standard solutions and the saturated supernatant by a validated reverse-phase HPLC (RP-HPLC) method with UV detection (typically at 214 nm for the peptide bond or a wavelength specific to the Z-group).

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of Z-Ala-Pro-Leu-OH in the supernatant by interpolating its peak area on the calibration curve.

-

-

Reporting the Solubility:

-

The solubility is reported in units such as mg/mL or molarity (mol/L).

-

Workflow for Experimental Solubility Determination

Caption: Shake-flask method for solubility determination.

Acidity Constant (pKa)

The pKa value of the C-terminal carboxylic acid is crucial as it determines the charge state of the molecule at different physiological pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Predicted pKa

The pKa of the C-terminal carboxylic acid of a peptide is typically in the range of 3-4. For Z-Ala-Pro-Leu-OH, the predicted pKa is approximately 3.5. This suggests that at physiological pH (~7.4), the carboxylic acid will be fully deprotonated and carry a negative charge.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable groups in a molecule.[6]

-

Sample Preparation:

-

Accurately weigh a known amount of Z-Ala-Pro-Leu-OH and dissolve it in a known volume of a suitable solvent, such as a mixture of water and a co-solvent (e.g., methanol or acetonitrile) to ensure solubility.

-

The initial solution should be at a concentration where the peptide is fully dissolved.

-

-

Titration Setup:

-

Use a calibrated pH meter with a suitable electrode.

-

Place the peptide solution in a thermostatted vessel and stir continuously.

-

-

Titration Procedure:

-

Begin by adding a standardized solution of a strong acid (e.g., 0.1 M HCl) to lower the pH of the peptide solution to a point where the carboxylic acid is fully protonated (e.g., pH 2).

-

Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point, and the half-equivalence point can be calculated from this.

-

Workflow for pKa Determination by Potentiometric Titration

Caption: Potentiometric titration for pKa determination.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).

Predicted logP

Due to the presence of the hydrophobic Z-group and the leucine residue, Z-Ala-Pro-Leu-OH is expected to be moderately lipophilic. Computational predictions for its logP value typically fall in the range of 2.5 to 3.5.

Experimental Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.[7]

-

Preparation of Phases:

-

Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH where the peptide is in its neutral form, if possible, or at a physiologically relevant pH like 7.4).

-

Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them and allowing them to separate.

-

-

Partitioning of the Peptide:

-

Dissolve a known amount of Z-Ala-Pro-Leu-OH in the aqueous phase.

-

Add a known volume of the pre-saturated n-octanol to the aqueous solution of the peptide in a separatory funnel.

-

Shake the funnel for a sufficient time (e.g., 1 hour) to allow the peptide to partition between the two phases and reach equilibrium.

-

Allow the two phases to separate completely.

-

-

Quantification of the Peptide in Each Phase:

-

Carefully separate the n-octanol and aqueous phases.

-

Determine the concentration of the peptide in each phase using a suitable analytical method, such as RP-HPLC with UV detection.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the peptide in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient: logP = log₁₀ ( [Peptide]ₙ₋ₒ꜀ₜₐₙₒₗ / [Peptide]ₐᵩᵤₑₒᵤₛ )

-

Workflow for logP Determination by Shake-Flask Method

Caption: Shake-flask method for logP determination.

Stability Profile

The stability of a peptide therapeutic is a critical quality attribute that affects its shelf-life, safety, and efficacy. Peptides can degrade through various pathways, including hydrolysis, oxidation, and racemization.

Predicted Stability

The Z-group is known to confer increased resistance to enzymatic degradation compared to a free N-terminus. However, the peptide bonds, particularly those involving proline, can be susceptible to hydrolysis under certain pH and temperature conditions. The leucine residue is generally stable.

Experimental Assessment of Stability by HPLC

A common approach to assess the stability of a peptide is to subject it to stressed conditions (e.g., elevated temperature, different pH values) and monitor the degradation over time using a stability-indicating HPLC method.

-

Development of a Stability-Indicating HPLC Method:

-

Develop an RP-HPLC method that can separate the intact Z-Ala-Pro-Leu-OH from its potential degradation products. This often involves screening different columns, mobile phases, and gradient conditions.

-

The method should be validated for specificity, linearity, accuracy, and precision.

-

-

Forced Degradation Studies:

-

Prepare solutions of Z-Ala-Pro-Leu-OH in various stress conditions, including:

-

Acidic: e.g., 0.1 M HCl at 60 °C

-

Basic: e.g., 0.1 M NaOH at 60 °C

-

Oxidative: e.g., 3% H₂O₂ at room temperature

-

Thermal: e.g., 60 °C in a neutral buffer

-

-

Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis of Samples:

-

Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Monitor the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products.

-

-

Data Analysis and Reporting:

-

Calculate the percentage of the remaining intact peptide at each time point.

-

Plot the percentage of the remaining peptide against time to determine the degradation kinetics.

-

Identify the major degradation products if possible, using techniques like mass spectrometry (LC-MS).

-

Workflow for HPLC-Based Stability Assessment

Caption: HPLC-based stability testing workflow.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of the tripeptide Z-Ala-Pro-Leu-OH. While experimentally determined values are not yet widely published, the predicted properties, in conjunction with the detailed experimental protocols provided, offer a solid foundation for researchers and drug development professionals. A thorough understanding and experimental validation of these properties are essential for advancing our knowledge of this molecule and unlocking its potential in therapeutic applications. The methodologies outlined herein represent best practices in the field and are designed to yield reliable and reproducible data, ensuring the scientific integrity of any future investigation into Z-Ala-Pro-Leu-OH.

References

-

Aapptec Peptides. (n.d.). Z-Leu-OH DCHA. Retrieved from [Link]

-

PubChem. (n.d.). Z-Ala Prolinal. Retrieved from [Link]

-

Wikipedia. (2024). Amino acid. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Pro-Leu. Retrieved from [Link]

-

ACS Publications. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved from [Link]

-

PubChem. (n.d.). Pro-Ala-Leu. Retrieved from [Link]

-

PepCalc.com. (n.d.). Peptide calculator. Retrieved from [Link]

-

NovoPro Bioscience Inc. (n.d.). Peptide Property Calculator (PeptideCalc). Retrieved from [Link]

-

LifeTein. (n.d.). Protein/Peptide Property Calculator. Retrieved from [Link]

-

ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method.... Retrieved from [Link]

-

PubChem. (n.d.). Z-Phe-Leu-OH. Retrieved from [Link]

-

GenScript. (n.d.). Peptide solubility guidelines. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. Pro-Ala-Leu | C14H25N3O4 | CID 145457375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pro-Leu | C11H20N2O3 | CID 444109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Z-Phe-Leu-OH | C23H28N2O5 | CID 7272330 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chapter 1: Physicochemical Profile of Z-Ala-Pro-Leu-OH

An In-Depth Technical Guide to the Sequence Analysis of Z-Ala-Pro-Leu-OH

This guide provides a comprehensive technical overview of the methodologies employed for the sequence analysis and structural verification of the N-protected tripeptide, Z-Ala-Pro-Leu-OH. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles and causalities behind experimental choices. Our focus is on creating self-validating analytical systems to ensure the highest degree of scientific integrity.

The subject of our analysis is the synthetic tripeptide Z-L-Alanyl-L-Prolyl-L-Leucine, denoted as Z-Ala-Pro-Leu-OH. A thorough understanding of its molecular characteristics is the foundation upon which all analytical strategies are built.

The peptide consists of three L-amino acids: Alanine, Proline, and Leucine. The sequence is protected at the N-terminus by a benzyloxycarbonyl (Z) group and possesses a free carboxylic acid at the C-terminus. This structure is a common motif in synthetic peptide chemistry, often used as a building block or in studies of enzyme activity.[1][2]

Structural Features and Their Analytical Implications:

-

N-Terminal Z-Group: The benzyloxycarbonyl group is a critical feature. It imparts hydrophobicity, provides a strong UV chromophore for detection by HPLC, and, most importantly, blocks the N-terminal amine. This blockage prevents standard N-terminal sequencing methods like Edman degradation from proceeding without a prior deprotection step.

-

Proline Residue: Proline is unique among the standard amino acids due to its secondary amine, where the side chain loops back to form a pyrrolidine ring with the backbone nitrogen.[3] This rigid structure introduces a "kink" in the peptide chain and restricts conformational flexibility. Analytically, this has two major consequences:

-

The Ala-Pro peptide bond can exist in both cis and trans conformations, which are often observable as distinct species in NMR spectroscopy, complicating spectral analysis.[4]

-

The lack of an amide proton on the proline nitrogen removes a key handle used for sequential assignment in NMR.

-

-

C-Terminal Leucine: A hydrophobic amino acid that contributes to the overall nonpolar character of the peptide.

Quantitative Data Summary:

| Property | Value | Source |

| Chemical Formula | C21H29N3O5 | [2] |

| Molecular Weight | 419.48 g/mol | Calculated |

| Boiling Point | ~712.3°C (Predicted) | [2] |

| Density | ~1.231 g/cm³ (Predicted) | [2] |

| pKa | ~3.71 (Predicted) | [2] |

Chapter 2: Definitive Sequencing by Mass Spectrometry

Mass spectrometry (MS) is the cornerstone of modern peptide analysis, offering unparalleled speed, sensitivity, and structural information. For Z-Ala-Pro-Leu-OH, tandem mass spectrometry (MS/MS) is the method of choice for unambiguous sequence confirmation.[5][6]

Principle of Tandem Mass Spectrometry (MS/MS)

MS-based proteomics typically involves the analysis of peptides rather than intact proteins due to their favorable physicochemical properties.[7] The process begins with the conversion of peptide molecules from a liquid phase into gaseous ions, often using electrospray ionization (ESI).[5] In an MS/MS experiment, a specific parent ion (in this case, the protonated molecule [M+H]+ of Z-Ala-Pro-Leu-OH) is selected in the first stage of the mass spectrometer (MS1). This selected ion is then subjected to fragmentation, typically through collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are analyzed in the second stage (MS2), producing a fragmentation spectrum.

The fragmentation of peptides in CID primarily occurs at the peptide bonds, leading to the formation of predictable ion series. The most common are b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[8] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.[6]

Experimental Workflow: A Self-Validating System

The protocol described below is designed to be self-validating. By predicting the theoretical masses of the parent and fragment ions, we create a definitive template against which the experimental data must match.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Z-ALA-PRO-LEU-OH CAS#: 108074-19-7 [amp.chemicalbook.com]

- 3. technologynetworks.com [technologynetworks.com]

- 4. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Peptide Mass Spectrometry Result Interpretation Strategy | MtoZ Biolabs [mtoz-biolabs.com]

- 7. epfl.ch [epfl.ch]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Mass Spectrometry Detection & Quantification of Z-Ala-Pro-Leu-OH

Abstract

The tripeptide derivative Z-Ala-Pro-Leu-OH presents unique bioanalytical challenges due to the hydrophobic N-terminal Benzyloxycarbonyl (Z) protecting group and the conformational rigidity introduced by the internal Proline residue.[1][2] This application note details a robust LC-MS/MS protocol for its detection and quantification. Unlike standard hydrophilic peptides, Z-Ala-Pro-Leu-OH requires specific solvation strategies to prevent surface adsorption and tailored ionization parameters to stabilize the labile carbamate linkage during source transmission.[1][2] This guide prioritizes the [M+H]+ precursor and leverages the characteristic tropylium ion (m/z 91) and y2 backbone fragment for high-sensitivity Multiple Reaction Monitoring (MRM).[1][2]

Analyte Physicochemical Profiling

Understanding the molecule is the prerequisite for method success.[2] The Z-group significantly alters the peptide's solubility and fragmentation behavior compared to its free amine counterpart.[1][2]

| Property | Value | Notes |

| Formula | C₂₂H₃₁N₃O₆ | |

| Monoisotopic Mass | 433.2213 Da | |

| [M+H]⁺ Precursor | 434.23 Da | Primary quantitation ion (ESI+) |

| [M-H]⁻ Precursor | 432.21 Da | Secondary option (ESI-), less sensitive |

| Hydrophobicity | High | Z-group + Leucine side chain increase retention on C18.[1][2] |

| Solubility | DMSO, MeOH, ACN | Poor solubility in water. |

| pKa (approx) | ~3.6 (C-term COOH) | N-terminus is capped (non-basic).[1][2] |

Method Development Logic (The "Why")

Ionization Mode Selection

While the C-terminal carboxylic acid supports Negative Mode (ESI-), Positive Mode (ESI+) is recommended.[1][2] Despite the N-terminus being "capped" by the Z-group (removing the primary amine protonation site), the amide backbone nitrogens and the carbonyl oxygens readily accept protons under acidic conditions (0.1% Formic Acid).[2] ESI+ generally yields 5–10x higher sensitivity for this class of protected peptides.[1][2]

Fragmentation Mechanics & Transition Selection

The fragmentation of Z-Ala-Pro-Leu-OH follows two distinct pathways utilized for specificity:

-

Z-Group Lability (Quantifier): The benzyloxycarbonyl group is prone to in-source fragmentation and collision-induced dissociation (CID), yielding a highly stable benzyl cation/tropylium ion (m/z 91.1) .[1][2] This is often the base peak but can be non-specific in complex biological matrices containing other benzylic compounds.[1][2]

-

Peptide Backbone Cleavage (Qualifier): To ensure structural identity, we target the y2 ion (Pro-Leu) .[1][2] The proline residue directs fragmentation, often enhancing the cleavage of the peptide bond N-terminal to it.[2]

Chromatography Strategy

The Z-group makes the peptide "sticky."[1][2]

-

Column: A C18 column with a high carbon load is ideal, but pore size should be standard (100–120 Å).[2]

-

Carryover Risk: The hydrophobic nature requires a saw-tooth wash step at the end of the gradient to prevent ghost peaks in subsequent runs.[2]

Mass Spectrometry Parameters (Protocol)

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis equivalent) Ion Source: Electrospray Ionization (ESI) - Positive Mode[1][2]

Source Settings

These values are starting points and must be optimized via flow-injection analysis (FIA).

| Parameter | Setting | Rationale |

| Spray Voltage | 4500 V | High voltage needed for stable spray of organic-heavy mobile phase.[1][2] |

| Sheath Gas | 45 arb | High flow to assist desolvation of the hydrophobic analyte.[2] |

| Aux Gas | 15 arb | Thermal focusing of the plume.[2] |

| Capillary Temp | 325°C | Ensure complete desolvation without thermally degrading the Z-group. |

| Declustering Potential | 60 V | Moderate DP prevents in-source fragmentation of the labile Z-group.[1][2] |

MRM Transitions

Dwell time: 50ms per transition.

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (CE) | Identity |

| Quantifier | 434.2 | 91.1 | 35 eV | Benzyl Cation (Z-group) |

| Qualifier 1 | 434.2 | 229.2 | 22 eV | y2 Ion (H-Pro-Leu-OH)⁺ |

| Qualifier 2 | 434.2 | 303.1 | 18 eV | b2 Ion (Z-Ala-Pro)⁺ |

Chromatographic Conditions

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.[1][2] Reasoning: Charged Surface Hybrid (CSH) particles provide better peak shape for peptides under acidic conditions.[1][2]

Mobile Phases:

Gradient Profile (Flow: 0.4 mL/min):

-

0.0 - 0.5 min: 10% B (Trapping/Desalting)

-

0.5 - 3.5 min: 10% -> 90% B (Elution of hydrophobic Z-peptide)

-

3.5 - 4.5 min: 90% B (Wash step - Critical for Z-group compounds)

-

4.6 - 6.0 min: 10% B (Re-equilibration)

Sample Preparation & Handling

Critical Warning: Z-Ala-Pro-Leu-OH will adsorb to standard polypropylene tubes, causing non-linear calibration curves at low concentrations.[1][2]

-

Stock Solution: Dissolve 1 mg in 1 mL DMSO (not water). Store at -20°C.

-

Working Standards: Dilute using 50:50 Methanol:Water.

-

Anti-Adsorption Agent: If analyzing in aqueous buffer (e.g., PBS), add 0.5% BSA or 0.1% PEG-400 to the matrix to block binding sites on the vial walls.[2]

-

Vials: Use Low-Adsorption (silanized) glass vials or polypropylene low-bind plates.

Visualization of Fragmentation & Workflow[2]

MS/MS Fragmentation Pathway

The following diagram illustrates the cleavage mechanics used for MRM selection.

Figure 1: Fragmentation pathway of Z-Ala-Pro-Leu-OH in ESI+ mode.[1][2] The Z-group cleavage yields the high-intensity m/z 91.1 ion, while the backbone cleavage provides the sequence-specific y2 ion.[2]

Analytical Workflow

Figure 2: Step-by-step analytical workflow ensuring solubility and detection integrity.

Validation Criteria (Self-Validating System)

To ensure the protocol is working correctly, the following System Suitability Tests (SST) must be passed before running samples:

-

S/N Ratio: The Limit of Quantitation (LOQ) standard must have a Signal-to-Noise ratio > 10:1 for the m/z 91.1 transition.[1][2]

-

Ion Ratio: The ratio of the Quantifier (91.1) to the Qualifier (229.[1][2]2) peak areas should be consistent within ±20% across the calibration range.[1][2] If this ratio drifts, it indicates matrix interference on the non-specific benzyl channel.[2]

-

Retention Time Stability: Due to the hydrophobic interaction, retention time should not shift more than ±0.1 min. Shifting indicates column fouling by the Z-group polymers.[1][2]

References

-

PubChem. (2025).[1][2] Pro-Leu Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

-

ChemGuide. (2023).[1][2] Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

ResearchGate. (2013).[1][2] Characterization of Hydrophobic Peptides by Mass Spectrometry. Retrieved from [Link]

-

NIST. (2023). Peptide Mass Spectrometry Data. National Institute of Standards and Technology.[1][2] Retrieved from [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of Z-Ala-Pro-Leu-OH

Executive Summary: The Hydrophobic Challenge

Welcome to the technical guide for handling Z-Ala-Pro-Leu-OH . Users frequently report precipitation ("crashing out") when introducing this compound into aqueous assay buffers.[1][2]

The Root Cause: This molecule presents a "perfect storm" for insolubility in water:

-

N-Terminal Capping: The Carbobenzyloxy (Z or Cbz) group is a bulky, aromatic, highly lipophilic protecting group.[1][2]

-

Hydrophobic Core: The Leucine (Leu) and Proline (Pro) residues contribute significant hydrophobicity.[1][2]

-

Charge Limitation: Because the N-terminus is capped, the molecule lacks a positive charge at neutral pH.[1] The only solubilizing handle is the C-terminal carboxyl group, which must be ionized (deprotonated) to provide solubility.

This guide provides the standard operating procedures (SOPs) to overcome these thermodynamic barriers.

Module 1: Physicochemical Profile & Solubility Logic

Before attempting solubilization, review these properties to understand why the protocols below work.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | High carbon content relative to polar groups.[1][2] | |

| Isoelectric Point (pI) | ~3.0 - 3.8 (Theoretical) | Critical: At pH < 4, the molecule is uncharged and insoluble.[1][2] |

| Hydrophobicity | High (Z-group + Leu) | Requires organic co-solvent or micellar support.[1][2] |

| Key Ionizable Group | C-terminal Carboxyl ( | Must be in |

Module 2: The "Golden Path" Protocol (DMSO/Buffer)

Recommended for: Enzyme inhibition assays, cell-free studies, and high-throughput screening (HTS) where <1% DMSO is tolerated.[1][2]

The Principle

We utilize the "co-solvent" approach. We first dissolve the hydrophobic crystal lattice using a dipolar aprotic solvent (DMSO), then dilute into a buffer that maintains the C-terminal ionization.

Step-by-Step Methodology

-

Calculate the Stock Concentration: Target a stock concentration 100x to 500x higher than your final assay concentration.[1][2]

-

Example: For a 100 µM assay, prepare a 10 mM to 50 mM stock.

-

-

Primary Solubilization (The Organic Phase):

-

The "Dropwise" Dilution (The Critical Step):

-

Prepare your aqueous buffer (e.g., PBS, Tris, HEPES). Ensure Buffer pH is ≥ 7.4.

-

Instead, place the buffer on a magnetic stirrer (gentle speed).

-

Slowly add the DMSO stock dropwise into the vortex of the stirring buffer.

-

Why? This prevents local regions of high concentration where the peptide might aggregate and precipitate instantly.

-

-

Verification:

Module 3: The "DMSO-Free" Protocol (pH-Driven)[1][2]

Recommended for: DMSO-sensitive cell lines or assays where organic solvents interfere with enzyme kinetics.[1][2]

The Principle

Since the N-terminus is blocked by the Z-group, we cannot use acid to dissolve this peptide. We must force the C-terminal carboxyl group into its ionized state (

Step-by-Step Methodology

-

Preparation of Base Solvent:

-

Solubilization:

-

Dilution:

Module 4: Decision Tree & Workflow Visualization

Use this logic flow to determine the correct solvent system for your specific experiment.

Figure 1: Decision matrix for solubilizing Z-protected hydrophobic peptides based on assay tolerance for organic solvents.

Module 5: Troubleshooting & FAQs

Q1: I followed the protocol, but the solution turned cloudy immediately upon adding buffer. Why?

A: This is "Shock Precipitation."[1][2]

-

Cause: You likely added the buffer to the DMSO stock too quickly, or your buffer pH is too low.

-

Fix: Always add the concentrated peptide stock into the stirring buffer (dropwise). Ensure your buffer pH is > 7.[1][2][4]4. If the buffer is acidic (e.g., Acetate buffer pH 5.0), this peptide will not dissolve.

Q2: Can I use sonication?

A: Yes, but with caution.

-

Guideline: Use a bath sonicator for 15-30 seconds to break up stubborn aggregates in the DMSO stage.[1][2]

-

Warning: Do not sonicate for prolonged periods (>2 mins) as this generates heat, which can degrade the peptide or promote gelling.

Q3: My assay requires pH 6.0. Is this possible?

A: It is high-risk.[1][2] At pH 6.0, you are approaching the protonation state where the Z-group's hydrophobicity overwhelms the partially ionized carboxyl group.

-

Workaround: You must use a higher percentage of organic co-solvent (e.g., 5-10% DMSO) or add a solubilizing agent like Tween-20 (0.05%) or

-Cyclodextrin to mask the hydrophobic Z-group.[1][2]

Q4: How should I store the stock solution?

A: Store the 100% DMSO stock at -20°C.

-

Avoid: Do not store diluted aqueous working solutions. The peptide may slowly precipitate or hydrolyze over time.[1] Prepare working dilutions fresh daily.

References

-

Sigma-Aldrich. Peptide Solubility Guidelines.[1][2] (Accessed 2026).[1][2] Guidelines for dissolving hydrophobic and charged peptides.

-

Bachem. Peptide Solubility and Handling.[1][2][5] (Accessed 2026).[1][2] Technical guide on solvent selection for Z-protected and hydrophobic peptides.

-

PubChem. Pro-Ala-Leu Compound Summary. (Accessed 2026).[1][2] Physicochemical properties and hydrophobicity data.[1][2][5][6][7][8][9][10]

-

LifeTein. How to dissolve, handle and store synthetic peptides. (Accessed 2026).[1][2] Protocols for DMSO usage and dropwise dilution techniques.

Sources

- 1. Pro-Leu | C11H20N2O3 | CID 444109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pro-Ala-Leu | C14H25N3O4 | CID 145457375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. protocols.io [protocols.io]

- 5. bachem.com [bachem.com]

- 6. jpt.com [jpt.com]

- 7. researchgate.net [researchgate.net]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 10. lifetein.com [lifetein.com]

Technical Support Center: Troubleshooting Z-Ala-Pro-Leu-OH Assays

Introduction: The Hydrophobic Challenge

Z-Ala-Pro-Leu-OH is a tripeptide derivative frequently used as a substrate for collagenase and elastase-like proteases.[1] Its precipitation in aqueous assays is a common frustration, but it is predictable based on its physicochemical properties.

The molecule combines a hydrophobic N-terminal protecting group (Z or Cbz : Carbobenzoxy) with three hydrophobic amino acid residues (Alanine, Proline, Leucine).[1] While the C-terminal carboxyl group provides a single ionizable site, the overall character of the molecule is lipophilic. Precipitation occurs when the hydrophobic effect drives aggregation faster than the solvent molecules can form a hydration shell around the peptide.

This guide provides a root-cause analysis and validated protocols to maintain solubility without compromising enzymatic activity.

Part 1: Critical Solubility Parameters

Before attempting the assay, verify your solvent system against these parameters.

| Parameter | Optimal Range | Critical Failure Point | Mechanism of Failure |

| Stock Solvent | 100% DMSO or DMF | Water, PBS, Saline | Insolubility: The Z-group and side chains prevent water access, leading to immediate suspension rather than solution.[1] |

| Assay pH | pH 7.5 – 8.5 | pH < 6.0 | Protonation: At acidic pH, the C-terminal carboxyl (pKa ~3.5-4.[1]0) becomes protonated (neutral), losing its only charge and drastically reducing solubility.[1] |

| Final DMSO Conc. | 1% – 5% (v/v) | > 10% (Enzyme dependent) | Enzyme Inhibition: High solvent loads keep the peptide soluble but may denature the assay enzyme.[1] |

| Ionic Strength | 50 – 150 mM NaCl | > 500 mM NaCl | Salting Out: High salt ions compete for water molecules, forcing hydrophobic peptides to aggregate. |

Part 2: Troubleshooting FAQs

Q1: The peptide dissolves in DMSO, but precipitates immediately upon addition to the assay buffer. Why?

Diagnosis: You are experiencing "Solvent Shock." When a small volume of high-concentration hydrophobic stock (in DMSO) is added to a large volume of aqueous buffer, the local concentration of water spikes instantly. The peptide molecules aggregate before they can disperse.[2]

The Fix: The "Vortex-Injection" Technique Do not pipette the stock into a static buffer.

-

Prepare Buffer: Have your assay buffer ready in a tube.

-

Create Motion: Set the buffer tube on a vortex mixer at medium speed.

-

Inject: While vortexing, inject the peptide stock directly into the center of the liquid vortex (not on the walls).

-

Equilibrate: Continue vortexing for 5–10 seconds.

Q2: My assay runs for 1 hour. The solution is clear at T=0 but cloudy at T=30 min. What is happening?

Diagnosis: This is Nucleation-Driven Aggregation or Temperature Crash. If the solution is supersaturated (metastable), microscopic nuclei form over time, eventually cascading into visible precipitate. This is often accelerated if the assay plate is cold.

The Fix:

-

Thermostability: Ensure all buffers and the plate are pre-warmed to the assay temperature (usually 25°C or 37°C) before adding the peptide. Cold buffers decrease hydrophobic solubility.[1]

-

Add a Surfactant: Add 0.01% – 0.05% Tween-20 or Triton X-100 to the assay buffer. Non-ionic detergents form micelles that sequester the hydrophobic Z-group, preventing aggregation without denaturing most proteases.

Q3: Can I use Ethanol instead of DMSO?

Diagnosis: Not Recommended. While Z-Ala-Pro-Leu-OH is soluble in ethanol, ethanol is volatile.[1] Evaporation during the assay setup changes the concentration. Furthermore, ethanol is often more inhibitory to enzymes than DMSO. Stick to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1]

Part 3: Visualizing the Workflow

Figure 1: Solubility Decision Tree

This logic flow ensures you select the correct preparation method based on your specific assay constraints.

Caption: Decision matrix for solubilizing hydrophobic Z-peptides based on enzyme compatibility.

Figure 2: The "Solvent Shock" Mechanism

Understanding why dropwise addition fails compared to vortex injection.

Caption: Comparison of mixing dynamics. Rapid dispersion prevents the local supersaturation that causes precipitation.

Part 4: Validated Protocol (Step-by-Step)

Objective: Prepare a stable 100 µM working solution of Z-Ala-Pro-Leu-OH.

Materials:

-

Z-Ala-Pro-Leu-OH Powder (stored desiccated at -20°C).[1]

-

Anhydrous DMSO (Freshly opened or stored over molecular sieves).[1]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 5 mM CaCl₂).[1]

-

Optional: Tween-20 (10% stock solution).[1]

Protocol:

-

Warm Up: Allow the peptide vial to equilibrate to room temperature before opening to prevent water condensation (water is the enemy of stock stability).

-

Primary Stock (50 mM):

-

Buffer Preparation:

-

The Dilution (The Critical Step):

-

Target: 100 µM (1:500 dilution of the 50 mM stock).

-

Place 4.99 mL of Assay Buffer in a 15 mL tube.

-

Set vortex to medium-high.[1]

-

Pipette 10 µL of the 50 mM Stock.

-

Inject the 10 µL directly into the vortexing buffer.

-

-

Validation:

-

Let the solution stand for 15 minutes at assay temperature.

-

Centrifuge a small aliquot at 10,000 x g for 5 minutes.

-

Measure the concentration of the supernatant (Absorbance at 257 nm for the Z-group, extinction coefficient ~200 M⁻¹cm⁻¹, though low sensitivity; better to use HPLC or simply check for pellet formation).

-

References

-

PubChem. (n.d.).[1][3] Z-Leu-Leu-OH (Related hydrophobic Z-peptide properties). National Library of Medicine.[1] [Link][1]

Sources

Resolving peak tailing in Z-Ala-pro-leu-OH HPLC analysis

To: Laboratory Personnel, Analytical Chemists, and Method Development Scientists From: Senior Application Scientist, Chromatography Technical Center Subject: Technical Guide: Resolving Peak Tailing in Z-Ala-Pro-Leu-OH HPLC Analysis

Executive Summary & Molecule Profile

This guide addresses peak asymmetry (tailing) specifically for Z-Ala-Pro-Leu-OH .[1][2][3] Unlike standard small molecules, this analyte presents a "triad of challenges" due to its chemical structure. Resolving tailing here requires distinguishing between chemical interactions , conformational kinetics , and instrumental physics .[2][3]

Analyte Profile: Z-Ala-Pro-Leu-OH [1][2]

-

N-Terminus: Protected by Carbobenzyloxy (Z or Cbz) group.[1][2][3]

-

Effect: Removes basicity of the amine; significantly increases hydrophobicity; introduces aromatic stacking potential.

-

Diagnostic Workflow

Before altering mobile phases, use this logic flow to identify the root cause. Tailing in Proline-containing peptides is often misdiagnosed.[1][2]

Figure 1: Diagnostic decision tree for distinguishing conformational isomerization from chemical adsorption.

Technical Troubleshooting Guide (Q&A)

Issue 1: The "Proline Effect" (Conformational Tailing)

Q: My peak looks broad or has a "shoulder" on the tail. I’ve adjusted pH, but it won't go away. Why?

Expert Insight: The Proline residue in Z-Ala-Pro -Leu-OH creates a unique problem. The peptide bond preceding proline (

-

The Mechanism: If the interconversion rate is slower than the chromatographic separation, you will see two peaks (splitting). If the rate is comparable to the separation time, you see a bridge between peaks, manifesting as severe tailing or broadening.

-

The Solution: Thermodynamics. Increasing the column temperature accelerates the isomerization rate. When the rate becomes fast enough, the two states average out into a single, sharp peak.

Protocol:

-

Increase column temperature in

increments (e.g., -

Note: Do not exceed the thermal limit of your column (usually

for standard silica C18).[1]

Issue 2: The Acidic C-Terminus (Silanol Interactions)

Q: I am running at pH 6.0 to dissolve the peptide, but the peak tails. Why?

Expert Insight: At pH 6.0, the C-terminal carboxylic acid is deprotonated (

The Solution: Protonation (Ion Suppression). You must drive the equilibrium fully to the neutral (

Protocol:

-

Lower the pH: Use a mobile phase pH of 2.0 – 2.5 .

-

Modifier Choice:

-

Standard: 0.1% Trifluoroacetic Acid (TFA).[1][2][3] TFA is excellent because it pairs with residual charges and suppresses silanol ionization.[1][2]

-

LC-MS Compatible: 0.1% Formic Acid (FA).[1][2][3] If FA causes tailing, switch to Difluoroacetic acid (DFA) or add 10-20mM Ammonium Formate to stabilize the pH.[2]

-

Issue 3: Hydrophobic Adsorption (The Z-Group)

Q: The peak tails, and I see carryover in blank injections. Is the sample sticking?

Expert Insight: The Z (Cbz) group is highly hydrophobic and aromatic. It can adsorb strongly to the frits, tubing, or the head of the column, especially if the sample diluent is too weak (highly aqueous). This causes a "slow release" of the analyte, appearing as a tail.[8]

Protocol:

-

Match the Diluent: Ensure your sample is dissolved in a solvent strength closer to your initial gradient conditions (e.g., 20-30% Acetonitrile/Water), not 100% water.[2]

-

Column Choice: Use a C18 column with high carbon load but alsoend-capping .

Comparative Data: Modifier Effects

The choice of acid modifier is the single most impactful variable for this specific peptide structure.

| Modifier | Mechanism | Peak Shape (Tf) | MS Sensitivity | Recommendation |

| 0.1% TFA | Strong ion-pairing; suppresses silanols; fully protonates | Excellent (1.0 - 1.2) | Poor (Signal Suppression) | Gold Standard for UV detection.[1][2][3] |

| 0.1% Formic Acid | Weak ion-pairing; protonates | Good to Fair (1.2 - 1.[1][2][3]5) | Excellent | Use for LC-MS; may require heating.[1][2][3] |

| 10mM Phosphate (pH 2.5) | No ion-pairing; strictly pH control. | Good (1.1 - 1.[1][2][3]3) | Incompatible | Use only if volatile buffers fail. |

| Ammonium Acetate (pH 6) | Analyte is ionized ( | Poor (> 1.8) | Good | Avoid. Operating near pKa causes distortion.[1][2] |

Step-by-Step Optimization Protocol

If you are experiencing tailing, perform this validation experiment:

Step 1: Mobile Phase Preparation (Low pH)

-

Note: We use slightly less TFA in B because TFA absorbs UV at 214nm.[1][2] This balances the baseline drift.

Step 2: Thermal Conditioning [1][2]

-

Set Column Oven to 50°C .

-

This addresses the Proline isomerization issue immediately.

Step 3: Gradient Setup

-

The Z-group makes the molecule hydrophobic.

-

Flow: 1.0 mL/min (for 4.6mm ID column).

Step 4: Column Passivation (If tailing persists)

-

Inject 5-10 high-concentration injections of the peptide.[1][2] Sometimes active sites on a new column need to be "saturated" before peak shape stabilizes.[1][2]

References

-

Phenomenex. (2025).[1][2][7][9] How to Reduce Peak Tailing in HPLC? Retrieved from [Link][1][2]

-

Chrom Tech, Inc. (2025).[1][2][3][9] Primary Causes of Peak Tailing in HPLC. Retrieved from [Link][1][2]

-

Element Lab Solutions. (2025).[1][2][3][7] Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

-

PubChem. (2025).[1][2][3] Compound Summary: Pro-Ala-Leu (Structural Analog).[1][2][3] Retrieved from [Link][1][2][3]

-

MDPI. (2023).[1][2][3] Proline Isomerization: From Chemistry to Therapeutic Opportunities.[1][2] Retrieved from [Link][1][2][3]

Sources

- 1. Pro-Ala-Leu | C14H25N3O4 | CID 145457375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 氨基酸参照表 [sigmaaldrich.com]

- 4. The influence of proline isomerization on potency and stability of anti-HIV antibody 10E8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 9. chromtech.com [chromtech.com]

Technical Support Center: Synthesis of Z-Ala-Pro-Leu-OH

Welcome to the technical support center for the synthesis of Z-Ala-Pro-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this tripeptide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your final product.

Introduction: The Synthetic Challenge

The synthesis of Z-Ala-Pro-Leu-OH, while seemingly straightforward, presents several potential pitfalls that can lead to a range of impurities. The presence of a proline residue, coupled with the use of carbodiimide-based coupling reagents, necessitates careful control of reaction conditions to prevent common side reactions. This guide will walk you through the identification, understanding, and mitigation of these impurities.

Impurity Identification Workflow

A systematic approach is crucial for identifying impurities in your synthesized Z-Ala-Pro-Leu-OH. The following workflow outlines the recommended steps from initial analysis to impurity characterization.

Caption: General workflow for impurity identification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HPLC chromatogram shows a significant peak eluting just before my main product. What could it be?

A1: A common impurity that is often more polar and thus elutes earlier in reverse-phase HPLC is the diketopiperazine (DKP) formed from the Ala-Pro sequence.

-

Causality: The Ala-Pro dipeptide sequence is particularly prone to intramolecular cyclization, especially during the deprotection of the N-terminal protecting group of proline in solid-phase synthesis or during the coupling of the third amino acid (Leucine) in solution-phase synthesis.[1] This side reaction is catalyzed by basic or acidic conditions and leads to the formation of a stable six-membered ring, terminating the peptide chain.[1]

-

Identification:

-

Mass Spectrometry (MS): The expected mass of cyclo(Ala-Pro) is approximately 154.1 g/mol . Look for a corresponding mass signal in your LC-MS data.

-

MS/MS Fragmentation: Fragmentation of the DKP will yield characteristic ions corresponding to the individual amino acid residues.

-

-

Troubleshooting & Prevention:

-

Use of Dipeptide: Couple Z-Ala-Pro-OH as a single unit to the leucine residue to bypass the vulnerable dipeptide intermediate.

-

Resin Choice (for SPPS): Utilize sterically hindered resins like 2-chlorotrityl chloride resin, which can suppress DKP formation.

-

Coupling Conditions: Employ rapid and efficient coupling methods to minimize the time the deprotected N-terminus of proline is exposed.

-

Q2: I observe a peak with the same mass as my product, but it's difficult to separate chromatographically. What is the likely cause?

A2: This is a classic indicator of racemization , where the L-proline has converted to D-proline, forming the diastereomer Z-Ala-D-Pro-Leu-OH.

-

Causality: Racemization of amino acids can occur during the activation step of peptide coupling.[2] The use of carbodiimides (like DCC or EDC) in combination with certain additives, such as 1-hydroxybenzotriazole (HOBt), has been shown to increase the risk of proline racemization, particularly in solvents like DMF.[3][4] The alpha-proton of the activated proline can be abstracted, leading to a loss of stereochemistry.

-

Identification:

-

Chiral HPLC: The most definitive way to identify and quantify diastereomers is by using a chiral HPLC column or chiral mobile phase additives.

-

NMR Spectroscopy: High-resolution NMR may be able to distinguish between the two diastereomers based on subtle shifts in the proton or carbon signals.

-

-

Troubleshooting & Prevention:

-

Choice of Coupling Reagents: Utilize coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU).[4]

-

Avoid HOBt with Carbodiimides: When coupling proline with a carbodiimide, consider omitting HOBt or using an alternative solvent like dichloromethane (DCM).[4]

-

Temperature Control: Perform the coupling reaction at a lower temperature to reduce the rate of racemization.[2]

-

Q3: My mass spectrum shows a peak with a mass approximately 135 Da higher than my product. What could this be?

A3: This mass shift corresponds to the addition of a dicyclohexylurea (DCU) or a related urea byproduct to the peptide, forming an N-acylurea impurity. This is a common side reaction when using dicyclohexylcarbodiimide (DCC) as a coupling reagent.

-

Causality: The highly reactive O-acylisourea intermediate formed during DCC-mediated coupling can undergo an intramolecular rearrangement to the more stable, but unreactive, N-acylurea.[2][5] This side reaction is competitive with the desired coupling to the amine component.

-

Identification:

-

Mass Spectrometry (MS): Look for a mass corresponding to [M + 135] where M is the mass of your peptide. If EDC is used, the mass of the urea adduct will be different.

-

HPLC: N-acylurea adducts are typically more hydrophobic and will have a longer retention time in reverse-phase HPLC.

-

-

Troubleshooting & Prevention:

-

Use of Additives: The addition of nucleophilic additives like HOBt or OxymaPure is highly recommended as they rapidly convert the O-acylisourea intermediate to a less reactive but more stable active ester, minimizing the formation of N-acylurea.[2]

-

Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and additive before adding the amine component can sometimes reduce this side reaction.

-

Alternative Coupling Reagents: Consider using phosphonium- or aminium-based coupling reagents (e.g., HBTU, HATU) which do not form urea byproducts.

-

Q4: I see a peak corresponding to a deletion of an amino acid in my LC-MS data. How can this be avoided?

A4: The presence of a deletion sequence (e.g., Z-Pro-Leu-OH or Z-Ala-Leu-OH) indicates an incomplete coupling reaction at some stage of the synthesis.

-

Causality: Incomplete coupling can be caused by several factors, including steric hindrance, insufficient activation of the amino acid, or aggregation of the growing peptide chain (more common in SPPS).[6] Proline's secondary amine is less nucleophilic, which can lead to slower coupling reactions for the subsequent amino acid.[4]

-

Identification:

-

Mass Spectrometry (MS): The mass of the deletion peptide will be lower than the target peptide by the mass of the missing amino acid residue.

-

Deletion of Alanine: Mass difference of ~71 Da.

-

Deletion of Proline: Mass difference of ~97 Da.

-

-

-

Troubleshooting & Prevention:

-

Double Coupling: Perform a second coupling step for the amino acid following proline to ensure the reaction goes to completion.[4]

-

Increased Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents to drive the reaction forward.[4]

-

Potent Coupling Reagents: Employ more powerful coupling reagents like HATU or HCTU for sterically hindered couplings.[4]

-

Monitoring: Use a qualitative test (e.g., ninhydrin test in SPPS) to confirm the completion of each coupling step.

-

Q5: After purification, I still see a small peak with a mass 90 Da lower than my product. What is this and is it a concern?

A5: This mass difference is characteristic of the loss of the benzyl group from the Z (benzyloxycarbonyl) protecting group, resulting in the formation of a carbamic acid which then decarboxylates. This suggests incomplete deprotection of the Z-group or its lability under certain conditions.

-

Causality: The Z-group is typically removed by catalytic hydrogenolysis or strong acids. If the deprotection conditions are not stringent enough or the reaction time is too short, some of the Z-group may remain. Conversely, the Z-group can be partially labile to the acidic conditions used for cleavage from some solid-phase resins if not carefully controlled.

-

Identification:

-

Mass Spectrometry (MS): Look for a peak with a mass corresponding to [M - 90].

-

UV Detection: The impurity will lack the characteristic UV absorbance of the aromatic ring of the Z-group.

-

-

Troubleshooting & Prevention:

-

Optimize Deprotection: Ensure complete removal of the Z-group by optimizing the deprotection conditions (e.g., catalyst loading, reaction time, hydrogen pressure for hydrogenolysis).

-

Orthogonal Protection: In more complex syntheses, ensure that the Z-group is compatible with all other protecting groups and reaction conditions used.

-

Data Summary of Potential Impurities

| Impurity | Likely Cause | Δ Mass (Da) from Z-Ala-Pro-Leu-OH | Expected HPLC Elution |

| cyclo(Ala-Pro) | Intramolecular cyclization | - | Earlier (more polar) |

| Z-Ala-D-Pro-Leu-OH | Racemization of Proline | 0 | Very close to main peak |

| N-Acylurea Adduct | Rearrangement of DCC/EDC intermediate | +135 (for DCC) | Later (more hydrophobic) |

| Deletion Sequences | Incomplete coupling | -(mass of deleted AA) | Earlier |

| Incomplete Z-Deprotection | Incomplete removal of Z-group | -90 | Earlier |

Experimental Protocols

Protocol 1: General RP-HPLC Method for Impurity Profiling

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: 10-90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A.

Protocol 2: Mass Spectrometry Analysis

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.

-

Scan Range: m/z 100-1000.

-

MS/MS Fragmentation: Use collision-induced dissociation (CID) to fragment the parent ions of the main product and suspected impurities. Proline-containing peptides often show a prominent cleavage N-terminal to the proline residue.[7]

Logical Relationships in Impurity Formation

The choice of synthetic strategy and reagents directly influences the types of impurities formed. This diagram illustrates the relationship between common synthetic choices and potential side products.

Caption: Relationship between synthetic choices and impurities.

References

-

Impurities in Peptide Drug Substance, Dinesh Parmar, TIDES Asia 2025 . YouTube. (2025-03-20). [Link]

-

Investigation of Impurities in Peptide Pools . MDPI. [Link]

-

Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids . PubMed. [Link]

-

Managing Product-Related Impurities in Synthetic Peptides . BioPharmaSpec. (2025-06-11). [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide . ACS Omega. (2022-12-06). [Link]

-

Related impurities in peptide medicines . PubMed. [Link]

-

HPLC Analysis and Purification of Peptides . PMC. [Link]

-

Mascot help: Peptide fragmentation . Matrix Science. [Link]

-

Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis . PubMed. [Link]

-

Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis . PubMed. [Link]

-

Z-Ala Prolinal . PubChem. [Link]

- Hplc free purification of peptides by the use of new capping and capture reagents.

-

Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers . PMC. (2021-11-18). [Link]

-

Peptide purification using HPLC ? . ResearchGate. (2021-11-25). [Link]

-

Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water . ResearchGate. [Link]

-

(PDF) Investigation of Impurities in Peptide Pools . ResearchGate. (2025-02-02). [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with . SciSpace. [Link]

-

Diketopiperazines . Baran Lab. [Link]

-

Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis . MDPI. [Link]

-

Carbodiimides and Additives . Aapptec Peptides. (2021-05-19). [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions . PMC. [Link]

-

HPLC Purification of Peptides . protocols.io. (2016-12-30). [Link]

-

Typical examples of impurities observed in synthesized peptides:... . ResearchGate. [Link]

-

desProPro formation during TZP fragment 1 synthesis. . ResearchGate. [Link]

-

Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides . CHIMIA. [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups . Chemistry LibreTexts. (2024-09-30). [Link]

-

Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides . Organic & Biomolecular Chemistry. (2025-01-06). [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – . Total Synthesis. [Link]

-

Kinetics of diketopiperazine formation using model peptides . PubMed. [Link]

-

ESI-MS study on the fragmentation of protonated cyclic-dipeptides . ResearchGate. [Link]

-

Side reactions in peptide synthesis: An overview . Bibliomed. [Link]

-

Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes . NIH. (2023-06-22). [Link]

-

Essential Amino Acids: Chart, Abbreviations and Structure . Technology Networks. (2025-04-01). [Link]

-

Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides . ResearchGate. (2025-05-02). [Link]

-

The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor . PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bachem.com [bachem.com]

- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Z-Ala-Pro-Leu-OH Synthesis

Ticket ID: #Z-APL-001 Subject: Troubleshooting Steric Hindrance & Side Reactions in Z-Ala-Pro-Leu-OH Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Double Trouble" of Proline

Welcome to the technical support guide for synthesizing Z-Ala-Pro-Leu-OH . You are likely encountering low yields or missing intermediates. This specific sequence presents a unique "double trouble" scenario in peptide chemistry:

-

Steric Hindrance (The Wall): Coupling Z-Ala-OH to Proline is difficult because Proline is a secondary amine with significant steric bulk, reducing its nucleophilicity.

-

Diketopiperazine Formation (The Trap): The Pro-Leu dipeptide fragment is notoriously unstable as a free base. It rapidly cyclizes to form a diketopiperazine (DKP), effectively destroying your starting material before the coupling can occur.

This guide provides the protocols to dismantle "The Wall" and avoid "The Trap."

Diagnostic Decision Matrix

Use this flowchart to identify your specific failure mode before proceeding to protocols.

Figure 1: Diagnostic workflow for isolating the root cause of synthetic failure.

The "Trap": Preventing Diketopiperazine (DKP) Formation

The Problem: When the amino group of Proline in the dipeptide H-Pro-Leu-OR is deprotected or neutralized, it can attack the C-terminal ester of Leucine. This forms a cyclic byproduct (cyclo-Pro-Leu) and kicks out the alcohol (ROH). This reaction is notoriously fast because the cis conformation of the Proline amide bond brings the amine and ester into perfect proximity.

The Fix: Never allow H-Pro-Leu-OR to sit as a free base.

Protocol A: Safe Handling of H-Pro-Leu-OR

Target Audience: Solution Phase Chemists

-

Maintain Acidic State: Keep the dipeptide as the salt form (e.g., H-Pro-Leu-OR · HCl or · TFA ) until the exact moment of coupling.

-

In-Situ Neutralization: Do not perform a separate wash step with base (e.g., NaHCO3) to liberate the amine. Instead, add the base simultaneously with the activated Z-Ala-OH.

-

Steric Protection: If possible, use a bulky ester for Leucine (e.g., Leu-OtBu ) rather than a methyl/ethyl ester. The bulky tert-butyl group sterically hinders the attack, slowing down DKP formation.

The "Wall": Overcoming Steric Hindrance (Z-Ala + Pro)

The Problem: Proline is a secondary amine.[1] It is more sterically hindered and less nucleophilic than primary amines. Standard reagents like HBTU or EDC/HOBt often fail to drive this reaction to completion, leading to deletion sequences.

The Fix: Use high-power coupling reagents that generate highly reactive active esters (OAt or Oxyma esters).

Comparative Reagent Data

| Reagent | Reactivity | Risk of Epimerization | Recommendation for Pro-Coupling |

| HATU | Very High | Low (with TMP/DIEA) | Gold Standard. The 7-azabenzotriazole moiety speeds up reaction with secondary amines. |

| COMU | Very High | Very Low | Superior Alternative. Safer (non-explosive) and often more efficient than HATU. |

| HBTU/TBTU | Moderate | Low | Avoid. Often too slow for hindered Proline couplings. |

| Acid Chlorides | Extreme | High (requires care) | Last Resort. Use if HATU/COMU fails. |

Protocol B: High-Efficiency HATU Coupling

Use this protocol to couple Z-Ala-OH to H-Pro-Leu-OR.

Reagents:

-

Carboxylic Acid: Z-Ala-OH (1.2 equiv)

-

Amine: H-Pro-Leu-OR · HCl (1.0 equiv)

-

Coupling Reagent: HATU (1.2 equiv)

-

Base: HOAt (1.2 equiv - Optional but recommended for extreme hindrance)

-

Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Pre-Activation: Dissolve Z-Ala-OH and HATU in minimal DMF. Add 1.0 equiv of DIPEA. Stir for exactly 1-2 minutes .

-

Why? This forms the activated OAt ester. Do not wait longer, or the active ester may hydrolyze or rearrange to an unreactive guanidinium species.

-

-

Coupling: Add the H-Pro-Leu-OR · HCl salt directly to the activated mixture.

-

Base Addition: Immediately add the remaining 2.0 - 3.0 equiv of DIPEA.

-

Critical: This releases the free amine of Proline in the presence of the activated Z-Ala, minimizing the time window for DKP formation.

-

-

Reaction: Stir at room temperature. Monitor via HPLC/TLC.

-

Time: Reaction should be complete within 1-3 hours. If not, add a second portion of HATU (0.5 equiv) and DIPEA.

-

Advanced Troubleshooting (FAQs)

Q: I see a new spot that is not my product or starting material. What is it? A: This is likely the DKP (cyclo-Pro-Leu) .

-

Verification: Check Mass Spec.[2] The mass will be [M(Pro) + M(Leu) - H2O]. It will lack the Z-group and the ester protecting group mass.

-

Solution: See Protocol A. You must couple faster or keep the pH lower.

Q: Can I use Z-Ala-Cl (Acid Chloride) instead? A: Yes, this is the "nuclear option."

-

Method: Convert Z-Ala-OH to Z-Ala-Cl using triphosgene or thionyl chloride .

-

Pros: Extremely reactive; will couple to even the most hindered amines.

-

Cons: High risk of racemization (epimerization) of the Alanine alpha-carbon. Use collidine as the base instead of DIPEA to minimize this risk, as collidine is non-nucleophilic and milder.

Q: Why not couple Z-Ala-Pro-OH to Leu-OR? (Segment Condensation) A: This is a viable strategy but carries its own risks.

-

Pros: Avoids the difficult Z-Ala + Pro coupling step (assuming you buy Z-Ala-Pro-OH).

-

Cons: Coupling from Proline (activating the Pro-COOH) is generally safe from racemization because Proline lacks the amide hydrogen required to form the oxazolone intermediate. However, the subsequent bond formation (Pro-Leu) can still be sterically slow due to the bulk of Leucine.

-

Verdict: If you can source high-quality Z-Ala-Pro-OH, this route is often easier than the stepwise synthesis because it avoids the DKP trap entirely (no H-Pro-Leu-OR intermediate).

Visualizing the Mechanism

Understanding the enemy is the first step to defeating it.

Figure 2: Kinetic competition between desired coupling and DKP formation.

References

-

Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods. In Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society, 115(10), 4397–4398.

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[5] A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102–3106. (Seminal paper on DKP formation).

-

El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Technical Support Center: Strategies for Extending the Shelf-Life of Z-Ala-Pro-Leu-OH Powder

Introduction: The Challenge of Peptide Integrity

Z-Ala-Pro-Leu-OH is a protected tripeptide utilized by researchers as a fragment or intermediate in the synthesis of more complex bioactive peptides and peptidomimetics. The N-terminal benzyloxycarbonyl (Z) group provides stability during coupling reactions and imparts significant hydrophobicity, while the Ala-Pro-Leu sequence itself can be a critical component of targeted molecular designs.

However, like all high-purity reagents, the long-term stability of Z-Ala-Pro-Leu-OH powder is not absolute. Its shelf-life is critically dependent on the user's storage and handling protocols. This guide provides an in-depth technical framework for understanding the potential degradation pathways of this peptide and offers validated strategies to maximize its viability, ensuring the reproducibility and success of your experiments.

Section 1: Foundational Stability of Z-Ala-Pro-Leu-OH

The stability of Z-Ala-Pro-Leu-OH is governed by its chemical structure. The primary threats to the integrity of the lyophilized powder are environmental factors that can initiate degradation reactions.

Key Structural Vulnerabilities

The molecule has several bonds that are theoretically susceptible to cleavage. However, their reactivity is exceptionally low in a properly stored, anhydrous state.

Caption: Key structural features of Z-Ala-Pro-Leu-OH and primary environmental threats.

Principal Degradation Pathways

For the lyophilized powder, the following pathways are the most relevant, though they occur at a negligible rate under optimal conditions.

| Degradation Pathway | Triggering Factor | Description & Impact on Z-Ala-Pro-Leu-OH |

| Hydrolysis | Moisture (H₂O) | The primary degradation route for peptide powders. Water molecules can attack the carbonyl carbon of the peptide bonds (Ala-Pro and Pro-Leu), leading to chain cleavage. This results in the formation of smaller peptide fragments (e.g., Z-Ala-OH, Pro-Leu-OH) or individual amino acids, reducing the purity and potency of the material.[1] |

| Hygroscopic Clumping | Moisture (H₂O) | Peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This initially leads to physical clumping of the powder, which increases the surface area exposed to moisture and accelerates chemical hydrolysis. |

| Z-Group Stability | Extreme pH / Catalysts | The N-terminal benzyloxycarbonyl (Z) group is exceptionally stable under the neutral conditions expected during storage.[3][4] Its cleavage requires harsh acidic conditions (e.g., HBr in acetic acid) or catalytic hydrogenolysis, which are not encountered outside of a dedicated chemical reaction.[5][6] Therefore, Z-group degradation is not a concern for shelf-life stability. |

| Diketopiperazine (DKP) Formation | Heat, pH (in solution) | This involves the intramolecular cyclization of a dipeptide unit. For this sequence, it would most likely occur if the Z-group were removed and the resulting Ala-Pro N-terminus cyclized. While a known degradation pathway for peptides, especially those with proline at the second position, it is far more prevalent in solution and at elevated temperatures and is not a primary concern for the Z-protected lyophilized powder.[7][8] |

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers.

Q1: I received my lyophilized Z-Ala-Pro-Leu-OH powder. What is the absolute first thing I should do?

A1: Upon receipt, immediately inspect the vial for an intact seal. Then, place the unopened vial in a freezer at -20°C or -80°C for long-term storage.[1][9] Do not open the vial until you are ready to use it, and even then, only after following the strict equilibration protocol outlined in Q3.

Q2: My Z-Ala-Pro-Leu-OH powder looks clumpy and is difficult to weigh accurately. What happened?

A2: This is a classic sign of moisture absorption.[3] It most likely occurred because the vial was opened while still cold, causing atmospheric water to condense on the cold powder. While the peptide may still be usable for non-quantitative pilot experiments, its purity is now suspect. For critical applications, it is highly recommended to use a fresh, properly handled vial. The causality is direct: condensation introduces water, the essential catalyst for hydrolysis, which is the main pathway for peptide degradation.[1]

Q3: What is the correct procedure for weighing the peptide powder to avoid moisture contamination?

A3: This is the single most critical handling step to ensure long-term stability.

-

Equilibration: Transfer the sealed vial from the freezer to a desiccator containing a fresh desiccant (e.g., silica gel).

-

Warm to Ambient Temperature: Allow the vial to warm to room temperature inside the desiccator. This can take 30-60 minutes. This step is non-negotiable; it ensures the peptide powder is not colder than the surrounding air when the vial is opened.[2][7]

-

Rapid Weighing: Once equilibrated, open the vial, quickly weigh the desired amount of powder into a separate tube, and immediately and tightly reseal the stock vial.

-

Return to Storage: Promptly return the stock vial to its designated -20°C or -80°C storage location.

Q4: I'm having trouble dissolving the peptide. It's just sitting at the bottom of the tube in water or buffer. Why?

A4: Z-Ala-Pro-Leu-OH is a highly hydrophobic peptide. The bulky, nonpolar Z-group and the leucine side chain prevent it from readily dissolving in aqueous solutions.[10][11] Attempting to force dissolution in water or PBS will likely fail and may promote aggregation. You must use an organic solvent. See Protocol 3.2 for a detailed reconstitution workflow.

Q5: I ran an HPLC analysis on my stored peptide and see a new, earlier-eluting peak. What could it be?

A5: In reversed-phase HPLC (RP-HPLC), retention time is correlated with hydrophobicity.[12] An earlier-eluting peak is more polar than the parent Z-Ala-Pro-Leu-OH compound. This strongly suggests hydrolysis of one of the peptide bonds. Cleavage would result in smaller, more polar fragments (e.g., Z-Ala-OH or Pro-Leu-OH) that would elute before the intact, more hydrophobic parent peptide. To confirm, you could use mass spectrometry to identify the molecular weight of the species in the new peak.

Q6: How long is the reconstituted peptide solution stable?

A6: The shelf-life of peptides in solution is very limited compared to the lyophilized powder.[3][13] At -20°C, a stock solution in a suitable organic solvent like DMSO might be stable for a few weeks to a month, but this is sequence-dependent.[13] For maximum reproducibility, it is best practice to prepare fresh solutions for each experiment or, if necessary, create single-use aliquots from a freshly prepared stock solution to avoid freeze-thaw cycles.[9] Never store peptide solutions in a frost-free freezer, as the temperature cycles can degrade the peptide.[7]

Section 3: Protocols & Methodologies

Protocol 3.1: Recommended Long-Term Storage

-

Primary Storage: Store the lyophilized peptide in its original sealed vial at -20°C or, for maximum longevity, -80°C.[1][9]

-